[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
Overview
Description
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone: is a tobacco-specific nitrosamine known for its potent carcinogenic properties. It is primarily associated with lung cancer and is a significant concern in tobacco-related health issues .
Mechanism of Action
Target of Action
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone, also known as NNK, is a potent carcinogen associated with lung cancer . It is known to be among the most potent carcinogens associated with lung cancer .
Mode of Action
It is known that nnk is activated to dna alkylating species via two different α-hydroxylation pathways . This activation leads to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .
Biochemical Pathways
NNK is metabolized through α-hydroxylation pathways . These pathways lead to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .
Pharmacokinetics
It is known that nnk is a lipophilic compound, which allows it to easily cross cell membranes and reach its target sites .
Result of Action
The result of NNK’s action is the development of lung cancer . NNK induces mutations in the DNA of lung cells, which can lead to uncontrolled cell growth and the development of tumors .
Action Environment
The action of NNK is influenced by environmental factors such as tobacco smoke . Tobacco smoke contains a high concentration of NNK, which increases the risk of developing lung cancer . Additionally, the presence of other carcinogens in tobacco smoke may enhance the carcinogenic effects of NNK .
Biochemical Analysis
Biochemical Properties
It is known to be a potent carcinogen, suggesting that it interacts with various enzymes, proteins, and other biomolecules in a manner that promotes carcinogenesis .
Cellular Effects
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone has been shown to have significant effects on various types of cells and cellular processes. It is associated with the development, progression, and outcomes of lung cancer .
Molecular Mechanism
The molecular mechanism of action of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is not entirely understood. It is known to be a potent carcinogen, suggesting that it exerts its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone typically involves the nitrosation of nicotine-derived nitrosamines. The process includes the reaction of nicotine with nitrosating agents under acidic conditions .
Industrial Production Methods: it is often studied in controlled laboratory settings to understand its formation and effects .
Chemical Reactions Analysis
Types of Reactions: : 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can alter its nitrosamine structure, potentially reducing its carcinogenicity.
Substitution: Substitution reactions can occur at the pyridyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is extensively studied in scientific research due to its role in tobacco-related carcinogenesis. Its applications include:
Chemistry: Understanding the chemical properties and reactions of nitrosamines.
Biology: Studying its effects on cellular processes and DNA damage.
Medicine: Investigating its role in lung cancer and developing potential chemopreventive agents.
Industry: Monitoring and reducing its presence in tobacco products.
Comparison with Similar Compounds
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosonornicotine: A related nitrosamine found in tobacco products.
Uniqueness: : 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is unique due to its specific structure, which contributes to its high carcinogenic potential. Its ability to form stable DNA adducts makes it a critical compound in studying tobacco-related cancers .
Properties
IUPAC Name |
N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHAMSMJYGCRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CN=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408855 | |
Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
424788-94-3 | |
Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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